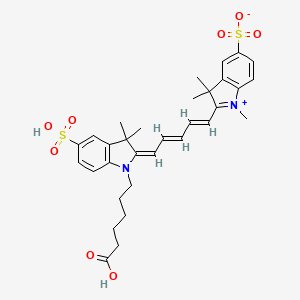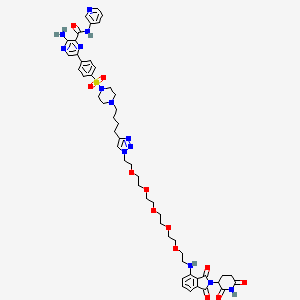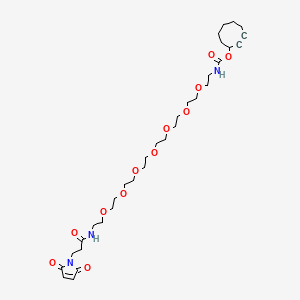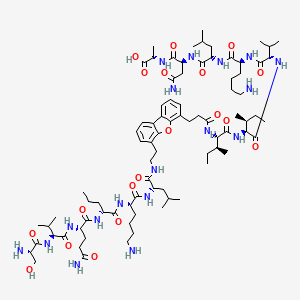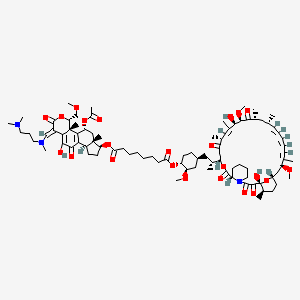
Wortmannin-Rapamycin Conjugate 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wortmannin-Rapamycin Conjugate 1 is a furan ring-opened derivative of the wortmannin-rapamycin conjugate. This compound exhibits potent antitumor activities and has fine water solubility. It is known for its ability to inhibit AKT phosphorylation in tumors, making it a valuable compound for cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Wortmannin-Rapamycin Conjugate 1 is synthesized by conjugating analogs of 17-hydroxy wortmannin and rapamycin via a prodrug linker. The hydrolysis of this prodrug linker in vivo releases the inhibitors . The synthetic route involves the use of specific reagents and conditions to achieve the desired conjugation and subsequent hydrolysis.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Wortmannin-Rapamycin Conjugate 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, affecting the compound’s functionality.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Wortmannin-Rapamycin Conjugate 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying chemical reactions and mechanisms.
Biology: Employed in biological research to investigate cellular processes and signaling pathways.
Medicine: Utilized in cancer research for its ability to inhibit AKT phosphorylation and suppress tumor growth
Industry: Applied in the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
Wortmannin-Rapamycin Conjugate 1 exerts its effects by inhibiting the phosphorylation of AKT in tumors. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . By targeting this pathway, the compound effectively suppresses tumor growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Wortmannin: A potent inhibitor of PI3K enzymes.
Rapamycin: Blocks mTOR Complex 1 (TORC1).
Uniqueness
Wortmannin-Rapamycin Conjugate 1 is unique because it combines the inhibitory effects of both wortmannin and rapamycin. This dual inhibition enhances its antitumor activity and makes it more effective than either compound alone .
Eigenschaften
Molekularformel |
C88H131N3O23 |
|---|---|
Molekulargewicht |
1599.0 g/mol |
IUPAC-Name |
8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate |
InChI |
InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20+,28-21+,52-29+,56-43+,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1 |
InChI-Schlüssel |
GVMCLKAVNVFURS-UXLLMVCWSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC |
Kanonische SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


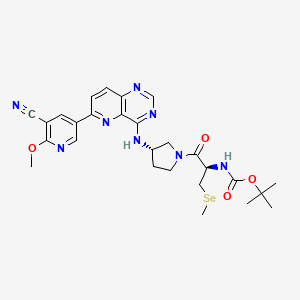
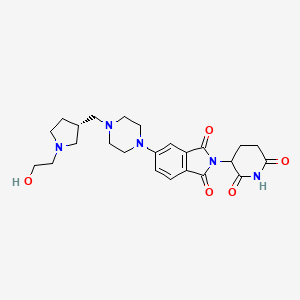
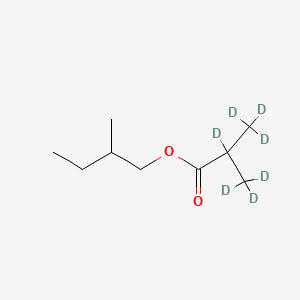

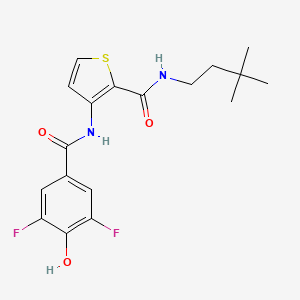

![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
